N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-28-17-5-3-2-4-14(17)16(25)11-24-10-15(22-23-24)19(27)21-13-8-6-12(7-9-13)18(20)26/h2-10,16,25H,11H2,1H3,(H2,20,26)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGORCLLLBBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, catalyzed by copper(I) ions.
Introduction of the Hydroxy Group: This step may involve the hydroxylation of an intermediate compound using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Aminocarbonyl Group: This can be done through a nucleophilic substitution reaction where an amine reacts with a carbonyl-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydroxy Group
The secondary alcohol undergoes:
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Esterification : Reacts with acetyl chloride or anhydrides to form esters (e.g., acetate derivatives).
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Oxidation : Controlled oxidation with pyridinium chlorochromate (PCC) yields a ketone, though steric hindrance from the adjacent methoxyphenyl group may limit efficiency.
Carbamoyl Group
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carbamoyl group converts to a carboxylic acid .
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Amide Coupling : HATU-mediated reactions with amines generate secondary or tertiary amides (e.g., cyclohexylcarboxamide derivatives) .
1,2,3-Triazole Core
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Electrophilic Substitution : Nitration or halogenation occurs at nitrogen atoms due to high electron density .
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Nucleophilic Attack : Electron-deficient C-4 and C-5 positions react with nucleophiles (e.g., Grignard reagents) under basic conditions .
Specific Chemical Transformations
Mechanistic Insights
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Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding with the triazole’s nitrogen, stabilizing intermediates during esterification.
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Regioselectivity in CuAAC : The copper catalyst directs alkyne-azide cycloaddition to form 1,4-disubstituted triazoles exclusively, avoiding 1,5-regioisomers .
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Amide Activation : CDI converts carboxylic acids to imidazolides, enhancing electrophilicity for nucleophilic attack by amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. The triazole ring and hydroxy group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active site.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Biological Activity
N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Synthesis
The compound's structure is characterized by a triazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring through the reaction of an azide with an alkyne, followed by hydroxylation and nucleophilic substitution to introduce various functional groups.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24N4O4 |
| Molecular Weight | 364.43 g/mol |
| LogP | 3.622 |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, it has been reported that derivatives of 1H-1,2,3-triazole-4-carboxamides demonstrate antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Morphological changes indicative of apoptosis (e.g., chromatin condensation and DNA fragmentation) have been observed in treated cells .
- DNA Interaction : While it does not intercalate with DNA directly, it can cause DNA damage through other mechanisms .
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antibacterial Activity : Similar triazole derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole ring can enhance these activities .
- Potential Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, although more research is needed to confirm this for this compound.
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative activity of various triazole derivatives, this compound showed significant cytotoxic effects against Jurkat T-cells. The study reported a reduction in mitochondrial membrane potential and induction of apoptosis-related morphological changes .
Study 2: Comparative Analysis with Doxorubicin
A comparative analysis highlighted that certain derivatives exhibited cytotoxicity comparable to doxorubicin across multiple cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis rates .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(4-carbamoylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?
- Answer: Synthesis involves multi-step reactions, including azide-alkyne cycloaddition (e.g., Huisgen reaction) and carboxamide coupling. A major challenge is optimizing regioselectivity and yield. To address this:
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Employ HPLC (High-Performance Liquid Chromatography) with UV detection to monitor intermediate purity .
- Key Property Table (Hypothetical):
| Property | Value/Description | Method/Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₆O₃ | PubChem analogs |
| Molecular Weight | 416.42 g/mol | Computed via PubChem |
| Solubility (Water) | <1 mg/mL (predicted) | LogP analysis |
| Melting Point | 215–220°C (decomposes) | Differential Scanning Calorimetry (DSC) |
Q. How can researchers validate the compound’s enzyme inhibition activity against conflicting assay results?
- Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:
- Replicate assays using orthogonal methods (e.g., fluorescence quenching vs. calorimetry) .
- Perform kinetic studies (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
Advanced Research Questions
Q. What computational approaches are recommended for predicting the compound’s binding affinity to novel enzyme targets?
- Answer: Combine quantum mechanics/molecular mechanics (QM/MM) and molecular docking:
- Use AutoDock Vina or Schrödinger Suite for docking simulations, validated by MD (Molecular Dynamics) trajectories .
- Apply free-energy perturbation (FEP) to quantify binding energy changes in mutant enzymes .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioavailability?
- Answer:
- Step 1: Synthesize derivatives with modified substituents (e.g., replacing methoxy with halogen groups) .
- Step 2: Assess logP, permeability (Caco-2 assays), and metabolic stability (microsomal incubation) .
- Step 3: Use PCA (Principal Component Analysis) to correlate structural features with pharmacokinetic parameters .
Q. What experimental strategies resolve contradictions in the compound’s reported bioactivity across cell lines?
- Answer:
- Conduct dose-response assays with standardized cell viability protocols (e.g., MTT vs. ATP-based luminescence) .
- Validate target engagement via CRISPR-Cas9 knockout models of suspected pathways .
Methodological Recommendations
- Synthesis Optimization: Employ Design of Experiments (DoE) to test variables (temperature, catalyst ratio) and identify optimal conditions .
- Data Analysis: Use cheminformatics tools (e.g., RDKit) to analyze SAR datasets and prioritize derivatives for testing .
Key Research Gaps
- Mechanistic Studies: Lack of in vivo target validation data. Suggested approach: Radiolabel the compound for biodistribution studies in animal models .
- Solubility Enhancement: Explore co-crystallization with cyclodextrins or ionic liquid formulations .
Note: Specific data for the target compound may require further experimental validation. The above recommendations are extrapolated from structurally related triazole-carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
